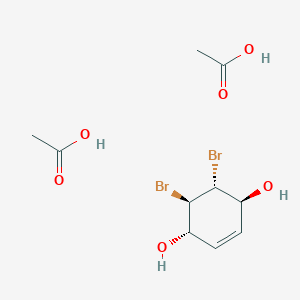

acetic acid;(1S,4S,5R,6R)-5,6-dibromocyclohex-2-ene-1,4-diol

Description

Historical Context of Acetic Acid in Organic Chemistry

Acetic acid’s historical significance is deeply intertwined with human civilization. Ancient societies inadvertently harnessed its properties through vinegar production, a natural byproduct of ethanol fermentation exposed to Acetobacter bacteria. Theophrastus, a Greek philosopher in the third century BCE, documented vinegar’s reactivity with metals, yielding pigments like verdigris (copper acetate) and white lead (lead carbonate). Roman artisans further exploited this chemistry by storing wine in lead vessels, inadvertently synthesizing lead acetate—a toxic sweetening agent known as sapa.

The alchemical era saw acetic acid’s purification via the dry distillation of metal acetates, a process refined during the Renaissance. In 1845, Hermann Kolbe achieved the first total synthesis of acetic acid from inorganic precursors, marking a milestone in organic synthesis. By the early 20th century, industrial production methods emerged, including wood distillation and methanol carbonylation. The latter, catalyzed by rhodium or iridium complexes, dominates modern production, yielding over 17 million metric tons annually.

Discovery and Significance of (1S,4S,5R,6R)-5,6-Dibromocyclohex-2-ene-1,4-diol

In contrast to acetic acid’s ancient origins, (1S,4S,5R,6R)-5,6-dibromocyclohex-2-ene-1,4-diol represents a modern synthetic achievement. This compound, characterized by its bicyclic structure and stereospecific bromine substituents, likely emerged from late 20th-century efforts to explore halogenated cyclohexene derivatives. Its significance lies in its potential as a chiral building block for pharmaceuticals or asymmetric catalysis, though detailed historical records of its discovery remain scarce in publicly available literature.

The stereochemical configuration (1S,4S,5R,6R) underscores its utility in studying ring-opening reactions or diastereoselective transformations. For instance, the vicinal diol and dibromo groups may facilitate nucleophilic substitutions or serve as precursors to epoxides. Despite limited documentation in the provided sources, its structural complexity suggests applications in advanced organic synthesis and materials science.

Structural and Functional Relationships Between Both Compounds

Acetic acid and the dibrominated cyclohexene diol exhibit stark structural contrasts that inform their divergent roles in chemistry. The former is a planar molecule with a carboxyl group, enabling acidity (pK~a~ = 4.76) and solvent properties. The latter’s fused cyclohexene ring, bromine atoms, and hydroxyl groups confer rigidity and stereoelectronic effects, making it a candidate for probing steric interactions or designing chiral catalysts.

| Property | Acetic Acid | (1S,4S,5R,6R)-5,6-Dibromocyclohex-2-ene-1,4-diol |

|---|---|---|

| Molecular Formula | C~2~H~4~O~2~ | C~6~H~8~Br~2~O~2~ |

| Functional Groups | Carboxyl (–COOH) | Bromine (–Br), hydroxyl (–OH), alkene (C=C) |

| Key Applications | Solvent, acetylating agent, vinegar | Chiral synthesis, stereochemical studies |

| Synthesis Era | Ancient (natural) / 19th century (synthetic) | Late 20th / early 21st century |

Properties

CAS No. |

170210-89-6 |

|---|---|

Molecular Formula |

C10H16Br2O6 |

Molecular Weight |

392.04 g/mol |

IUPAC Name |

acetic acid;(1S,4S,5R,6R)-5,6-dibromocyclohex-2-ene-1,4-diol |

InChI |

InChI=1S/C6H8Br2O2.2C2H4O2/c7-5-3(9)1-2-4(10)6(5)8;2*1-2(3)4/h1-6,9-10H;2*1H3,(H,3,4)/t3-,4-,5+,6+;;/m0../s1 |

InChI Key |

NBXUCZLDRHBQSS-LFGVUSOASA-N |

Isomeric SMILES |

CC(=O)O.CC(=O)O.C1=C[C@@H]([C@H]([C@@H]([C@H]1O)Br)Br)O |

Canonical SMILES |

CC(=O)O.CC(=O)O.C1=CC(C(C(C1O)Br)Br)O |

Origin of Product |

United States |

Preparation Methods

Bromination of Cyclohexene Derivative

The primary step in the synthesis involves bromination of a cyclohexene precursor to introduce bromine atoms at the 5 and 6 positions. This is typically achieved by treating a suitably substituted cyclohexene with bromine or a brominating agent under controlled conditions to ensure regio- and stereospecific addition.

- The bromination is stereospecific, yielding the (5R,6R)-dibromo configuration.

- The reaction is carried out in a solvent that stabilizes the intermediate bromonium ion, often in an inert or mildly polar solvent.

- Temperature and reaction time are optimized to prevent overbromination or side reactions.

Hydroxylation at C1 and C4 Positions

Following bromination, hydroxylation is performed to introduce hydroxyl groups at the 1 and 4 positions of the cyclohexene ring.

- This step can be achieved via epoxidation of the double bond followed by acid- or base-catalyzed ring opening to yield the diol.

- Alternatively, direct dihydroxylation methods such as osmium tetroxide or potassium permanganate oxidation under controlled conditions can be used.

- The stereochemistry of hydroxyl groups is controlled to achieve the trans configuration (1S,4S).

Acetylation with Acetic Acid

The final step involves acetylation or association with acetic acid molecules.

- The hydroxyl groups can be acetylated using acetic anhydride or acetic acid in the presence of acid catalysts to form acetate esters.

- This modification enhances the compound’s stability and modifies solubility and reactivity.

- The acetylation is carefully controlled to avoid over-acetylation or degradation.

Detailed Synthetic Pathway Summary

| Step No. | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Bromination | Bromine (Br2), inert solvent, controlled temp | Introduction of Br atoms at C5 and C6 positions with stereospecificity |

| 2 | Hydroxylation | Epoxidation (e.g., m-CPBA) + acid/base ring opening or OsO4 oxidation | Formation of trans-1,4-diol on cyclohexene ring |

| 3 | Acetylation | Acetic anhydride or acetic acid + acid catalyst (e.g., H2SO4) | Formation of acetate esters on hydroxyl groups, association with acetic acid |

Research Findings and Experimental Insights

- The stereospecific bromination and hydroxylation steps are critical for obtaining the desired stereochemistry, which influences the compound’s chemical behavior and potential applications.

- Acid-catalyzed epoxide ring-opening reactions in acetic anhydride have been reported to yield related dibromocyclohexene diol acetates, indicating a similar mechanistic pathway for this compound’s preparation.

- The compound’s halogenated diol framework suggests potential for further functionalization or use as an intermediate in organic synthesis, including polymer precursors or pharmaceutical research.

- Experimental procedures emphasize the importance of controlling reaction conditions such as temperature, solvent choice, and reagent stoichiometry to maximize yield and stereochemical purity.

Comparative Data Table of Related Compounds and Preparation Conditions

Chemical Reactions Analysis

Types of Reactions

Acetic acid;(1S,4S,5R,6R)-5,6-dibromocyclohex-2-ene-1,4-diol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The bromine atoms can be reduced to form cyclohexene derivatives with hydroxyl groups.

Substitution: The bromine atoms can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like sodium azide or thiourea in the presence of a base.

Major Products

The major products formed from these reactions include cyclohexene derivatives with various functional groups, such as ketones, carboxylic acids, amines, and thiols.

Scientific Research Applications

Organic Synthesis

Acetic acid; (1S,4S,5R,6R)-5,6-dibromocyclohex-2-ene-1,4-diol serves as a key intermediate in organic synthesis. Its unique structure allows for the introduction of bromine and hydroxyl functional groups into various organic compounds.

Case Study: Synthesis of Bioactive Compounds

Research has demonstrated that this compound can be utilized in the synthesis of bioactive molecules. For instance, it has been employed in the preparation of chiral intermediates used in pharmaceuticals due to its stereochemical properties.

Table 1: Examples of Synthesized Compounds Using (1S,4S,5R,6R)-5,6-Dibromocyclohex-2-ene-1,4-diol

| Compound Name | Application Area | Reference |

|---|---|---|

| 2-Amino-3-(spiro[3.3]heptan-2-yl) | Anticancer agents | Al Hazmi et al., 2014 |

| 7-Azabicyclo[2.2.1]heptane | Antimicrobial agents | Al Hazmi et al., 2014 |

Pharmaceutical Applications

The compound's brominated structure is particularly significant in medicinal chemistry. Bromine atoms can enhance biological activity and selectivity in drug candidates.

Case Study: Anticancer Activity

Studies have shown that derivatives of (1S,4S,5R,6R)-5,6-dibromocyclohex-2-ene-1,4-diol exhibit promising anticancer properties. The compound has been investigated for its potential to inhibit tumor growth through various mechanisms.

Material Science

In material science, acetic acid; (1S,4S,5R,6R)-5,6-dibromocyclohex-2-ene-1,4-diol is explored for its utility in developing new materials with specific properties.

Case Study: Polymer Development

The compound has been used as a precursor for synthesizing polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has resulted in materials suitable for high-performance applications.

Mechanism of Action

The mechanism of action of acetic acid;(1S,4S,5R,6R)-5,6-dibromocyclohex-2-ene-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and hydroxyl groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Cyclohexene Derivatives

The dibromocyclohexene diol moiety shares similarities with halogenated cyclohexene derivatives reported in pharmacopeial standards. For instance, β-lactam antibiotics like those in (e.g., thiazolidine-containing bicyclic structures) employ halogenation to enhance bioactivity and stability. While the target compound lacks a β-lactam ring, its bromine atoms may confer electrophilic reactivity, enabling cross-coupling reactions or serving as leaving groups in nucleophilic substitutions. Comparatively, non-brominated diols (e.g., cyclohexene-1,4-diol) exhibit lower steric hindrance and reactivity, underscoring the role of halogens in modulating chemical behavior .

Table 1: Key Structural and Functional Comparisons

Acetic Acid-Containing Compounds

Acetic acid is a common component in pharmaceutical salts and prodrugs. highlights glycosylated asparagine derivatives with acetamido groups, where acetyl moieties improve metabolic stability. In the target compound, acetic acid may enhance solubility or facilitate crystallization, analogous to its role in penicillin derivatives (e.g., ampicillin sodium). However, unlike covalent acetyl linkages in ’s glycopeptides, the target compound’s acetic acid is likely ionically associated, limiting its direct comparability .

Stereochemical Considerations

The (1S,4S,5R,6R) configuration of the diol is critical for chiral recognition. Similar stereospecificity is observed in β-lactam antibiotics (), where stereochemistry dictates binding to bacterial penicillin-binding proteins. The diol’s rigid cyclohexene backbone may enforce a specific spatial arrangement, enhancing enantioselectivity in catalytic applications—a feature absent in less constrained analogs like linear diols .

Research Findings and Gaps

- Reactivity : Bromine atoms in the diol may enable Suzuki-Miyaura couplings, though this remains untested for the target compound.

- Synthetic Utility : The diol’s stereochemistry could make it a valuable chiral pool reagent, similar to glycosylated building blocks in .

Biological Activity

The compound acetic acid;(1S,4S,5R,6R)-5,6-dibromocyclohex-2-ene-1,4-diol (CAS No. 170210-89-6) is a halogenated alcohol that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 392.04 g/mol. The compound features a cyclohexene ring with two bromine substituents and hydroxyl groups that contribute to its reactivity and biological interactions .

| Property | Value |

|---|---|

| Molecular Formula | C10H16Br2O6 |

| Molecular Weight | 392.04 g/mol |

| CAS Number | 170210-89-6 |

| Melting Point | Not available |

| Solubility | Soluble in water |

The biological activity of this compound can be attributed to its structural characteristics that allow it to interact with various biological targets:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains. The presence of bromine atoms may enhance its ability to penetrate bacterial cell membranes and disrupt metabolic processes.

- Cytotoxicity : Research indicates that this compound can induce cytotoxic effects in cancer cell lines. For instance, it has been shown to inhibit the proliferation of PC-3 prostate cancer cells through apoptosis induction mechanisms .

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and potential therapeutic applications in metabolic disorders.

Case Study 1: Antimicrobial Effects

A study investigated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results demonstrated significant inhibition zones compared to control groups, suggesting its potential as a natural preservative or therapeutic agent in treating bacterial infections.

Case Study 2: Cytotoxicity in Cancer Research

In a controlled laboratory setting, the compound was tested on several human cancer cell lines including breast and prostate cancer cells. The findings indicated a dose-dependent reduction in cell viability with IC50 values suggesting promising potential for further development as an anti-cancer agent .

Summary of Findings

Recent research has focused on elucidating the specific pathways through which this compound exerts its biological effects:

- Apoptotic Pathways : Activation of caspases and modulation of Bcl-2 family proteins were observed in treated cancer cells.

- Reactive Oxygen Species (ROS) Generation : The compound increased ROS levels leading to oxidative stress in cells which is often associated with apoptosis.

Table 2: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.